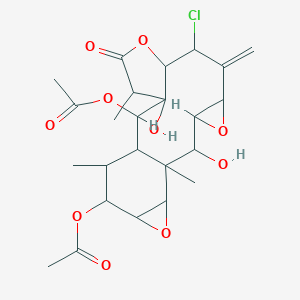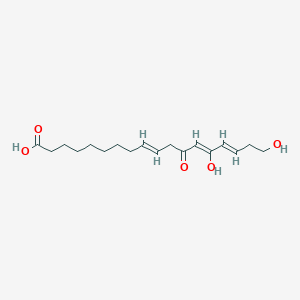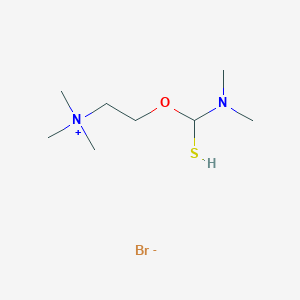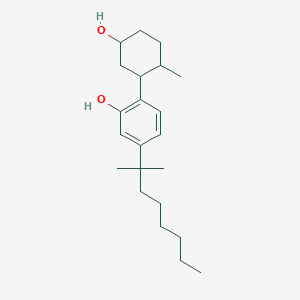![molecular formula C13H25NO9 B236036 2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 131063-65-5](/img/structure/B236036.png)
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as ADH-6, is a compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
ADH-6 is believed to exert its effects through several mechanisms, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
ADH-6 has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in cells, which may be beneficial in the treatment of diabetes. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
実験室実験の利点と制限
ADH-6 has several advantages for lab experiments, including its high purity and stability. However, it can be challenging to work with due to its complex synthesis method, and it may not be readily available in large quantities. Additionally, further research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several possible future directions for research on ADH-6. These include further studies on its potential therapeutic applications in various diseases, as well as its potential use in the development of new materials. Additionally, further research is needed to fully understand its mechanisms of action and potential limitations. Overall, ADH-6 is a compound with significant potential for scientific research and development.
合成法
ADH-6 can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the steps are carefully controlled to ensure the purity of the final product. The synthesis of ADH-6 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
ADH-6 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use in drug development, particularly in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential use in the development of new materials, such as hydrogels and polymers.
特性
CAS番号 |
131063-65-5 |
|---|---|
分子式 |
C13H25NO9 |
分子量 |
339.34 g/mol |
IUPAC名 |
2-[2-amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H25NO9/c14-7-5(1-4(2-15)8(17)10(7)19)22-13-12(21)11(20)9(18)6(3-16)23-13/h4-13,15-21H,1-3,14H2 |
InChIキー |
LTKGFEPXGILMIP-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO |
正規SMILES |
C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO |
同義語 |
(2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside 2-ADHMCG 2-amino-2,5,6-trideoxy-1-O-alpha-D-glucopyranosyl-5-(hydroxymethyl)-D-chiro-inositol alpha-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside beta-D-glucopyranosyl D-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside beta-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)






![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)


![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)